Cas no 2648939-04-0 (3-azaspiro5.5undecane-2-carboxylic acid)

3-Azaspiro[5.5]undecane-2-carboxylic acid is a spirocyclic compound featuring a rigid bicyclic structure that combines a piperidine and cyclohexane ring system. This scaffold is valued in medicinal chemistry for its conformational restraint, which enhances binding affinity and selectivity in drug design. The carboxylic acid moiety provides a versatile handle for further derivatization, enabling the synthesis of amides, esters, and other functionalized analogs. Its structural uniqueness makes it a promising intermediate for developing bioactive molecules, particularly in targeting central nervous system (CNS) disorders and other therapeutic areas. The compound's stability and synthetic accessibility further contribute to its utility in pharmaceutical research and development.
3-azaspiro5.5undecane-2-carboxylic acid structure
2648939-04-0 structure
Product name:3-azaspiro5.5undecane-2-carboxylic acid
CAS No:2648939-04-0
MF:C11H19NO2
MW:197.27406334877
MDL:MFCD34167706
CID:5671986
PubChem ID:155973774

3-azaspiro5.5undecane-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2648939-04-0
    • EN300-26893165
    • 3-azaspiro[5.5]undecane-2-carboxylic acid
    • 3-azaspiro5.5undecane-2-carboxylic acid
    • MDL: MFCD34167706
    • Inchi: 1S/C11H19NO2/c13-10(14)9-8-11(6-7-12-9)4-2-1-3-5-11/h9,12H,1-8H2,(H,13,14)
    • InChI Key: LNDYMVPLRGQZQA-UHFFFAOYSA-N
    • SMILES: OC(C1CC2(CCN1)CCCCC2)=O

Computed Properties

  • Exact Mass: 197.141578849g/mol
  • Monoisotopic Mass: 197.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.3Ų
  • XLogP3: 0.2

3-azaspiro5.5undecane-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26893165-0.1g
3-azaspiro[5.5]undecane-2-carboxylic acid
2648939-04-0 95.0%
0.1g
$1106.0 2025-03-20
Enamine
EN300-26893165-0.25g
3-azaspiro[5.5]undecane-2-carboxylic acid
2648939-04-0 95.0%
0.25g
$1156.0 2025-03-20
Enamine
EN300-26893165-0.05g
3-azaspiro[5.5]undecane-2-carboxylic acid
2648939-04-0 95.0%
0.05g
$1056.0 2025-03-20
Enamine
EN300-26893165-1g
3-azaspiro[5.5]undecane-2-carboxylic acid
2648939-04-0
1g
$1256.0 2023-09-11
Enamine
EN300-26893165-10g
3-azaspiro[5.5]undecane-2-carboxylic acid
2648939-04-0
10g
$5405.0 2023-09-11
Enamine
EN300-26893165-1.0g
3-azaspiro[5.5]undecane-2-carboxylic acid
2648939-04-0 95.0%
1.0g
$1256.0 2025-03-20
Enamine
EN300-26893165-5.0g
3-azaspiro[5.5]undecane-2-carboxylic acid
2648939-04-0 95.0%
5.0g
$3645.0 2025-03-20
Enamine
EN300-26893165-2.5g
3-azaspiro[5.5]undecane-2-carboxylic acid
2648939-04-0 95.0%
2.5g
$2464.0 2025-03-20
Enamine
EN300-26893165-10.0g
3-azaspiro[5.5]undecane-2-carboxylic acid
2648939-04-0 95.0%
10.0g
$5405.0 2025-03-20
Enamine
EN300-26893165-0.5g
3-azaspiro[5.5]undecane-2-carboxylic acid
2648939-04-0 95.0%
0.5g
$1207.0 2025-03-20

Additional information on 3-azaspiro5.5undecane-2-carboxylic acid

3-Azaspiro[5.5]undecane-2-carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 2648939-04-0, known as 3-azaspiro[5.5]undecane-2-carboxylic acid, is a unique organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the spirocyclic class of molecules, which are characterized by two rings sharing a single atom, in this case, the nitrogen atom at position 3. The presence of the carboxylic acid group at position 2 adds functional diversity to this structure, making it a versatile compound for various applications.

Spirocyclic compounds have been extensively studied due to their potential in drug design and development. The spirocyclic framework of 3-azaspiro[5.5]undecane-2-carboxylic acid provides a rigid and compact structure, which is advantageous for molecular interactions in biological systems. Recent studies have highlighted the importance of spirocyclic frameworks in modulating pharmacokinetic properties such as bioavailability and metabolic stability.

The synthesis of 3-azaspiro[5.5]undecane-2-carboxylic acid involves a multi-step process that typically begins with the preparation of a suitable precursor. One common approach is the use of ring-closing metathesis, which allows for the formation of the spirocyclic structure with high efficiency. The introduction of the carboxylic acid group is often achieved through oxidation or hydrolysis reactions, depending on the starting material and desired stereochemistry.

Recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure 3-azaspiro[5.5]undecane-2-carboxylic acid, which is crucial for studying its stereochemical effects on biological activity. This has been facilitated by the use of chiral catalysts and ligands, which have significantly improved the enantioselectivity of the synthesis process.

In terms of applications, 3-azaspiro[5.5]undecane-2-carboxylic acid has shown promise in drug discovery programs targeting various therapeutic areas. Its unique structure allows for interactions with diverse biological targets, including enzymes, receptors, and ion channels. For instance, recent research has demonstrated its potential as a modulator of G-protein coupled receptors (GPCRs), which are key targets in treating conditions such as cardiovascular diseases and neurological disorders.

The carboxylic acid group in 3-azaspiro[5.5]undecane-2-carboxylic acid plays a critical role in its biological activity by facilitating hydrogen bonding and electrostatic interactions with target proteins. This functional group also enables further chemical modifications, such as esterification or amidation, which can be used to optimize pharmacokinetic properties or enhance bioavailability.

Recent studies have also explored the use of 3-azaspiro[5.5]undecane-2-carboxylic acid as a building block for constructing larger molecular frameworks. Its spirocyclic structure provides a platform for assembling complex molecules with multiple functional groups, making it an invaluable tool in combinatorial chemistry and library design.

In conclusion, 3-azaspiro[5.5]undecane-2-carboxylic acid is a versatile and intriguing compound with significant potential in drug discovery and chemical synthesis. Its unique structure and functional diversity make it a valuable addition to the arsenal of tools available to researchers in the field of organic chemistry and pharmacology.

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